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molecular formula C5H8ClNO2 B8522379 (5-(Chloromethyl)-4,5-dihydroisoxazol-3-yl)methanol

(5-(Chloromethyl)-4,5-dihydroisoxazol-3-yl)methanol

Cat. No. B8522379
M. Wt: 149.57 g/mol
InChI Key: QIRDFIHLUGLPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085576B2

Procedure details

To a solution of (5-(chloromethyl)-4,5-dihydroisoxazol-3-yl)methanol (1.58 g, 10.56 mmol, 6a rac, Tetrahedron 1986, 42, 5267) in DCM (30 mL) at −78° C. was added (diethylamino)sulfur trifluoride (1.60 ml, 12.11 mmol). The reaction mixture was stirred at −78° C. for 10 min, warmed from −78° C. to room temperature over 15 min, stirred at room temperature for 1 h and quenched with saturated aq. saturated NaHCO3 solution. The reaction mixture was diluted with diethyl ether and water. The aqueous phase was extracted with diethyl ether (4×) and the combined organic extracts were washed with brine (1×), dried over MgSO4, filtered, and concentrated in vacuo to give a dark red oil. Purification by flash column chromatography on silica gel (20% diethyl ether in pentane) gave the title compound (0.79 g, 49% yield).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[O:7][N:6]=[C:5]([CH2:8]O)[CH2:4]1.C(N(S(F)(F)[F:16])CC)C>C(Cl)Cl>[Cl:1][CH2:2][CH:3]1[O:7][N:6]=[C:5]([CH2:8][F:16])[CH2:4]1

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
ClCC1CC(=NO1)CO
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed from −78° C. to room temperature over 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aq. saturated NaHCO3 solution
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (4×)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark red oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (20% diethyl ether in pentane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC1CC(=NO1)CF
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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